3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole
Overview
Description
3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a benzyl group and a bromomethyl group
Scientific Research Applications
3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in the study of biological systems and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylhydrazine with a suitable nitrile oxide precursor, followed by bromination to introduce the bromomethyl group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products can include dehalogenated compounds or reduced oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-hydroxyphenylcarbamate
- 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
- 3-Benzyl-5-(2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole is unique due to the presence of both a benzyl group and a bromomethyl group on the oxadiazole ring. This combination of substituents imparts distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
Properties
IUPAC Name |
3-benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-7-10-12-9(13-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPYJLWRGUEFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546466 | |
Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103499-21-4 | |
Record name | 3-Benzyl-5-(bromomethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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